

# (S)-Tetrahydrofuran-3-carboxylic acid chemical structure and stereochemistry

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## Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-carboxylic acid

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## An In-depth Technical Guide to (S)-Tetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key properties of **(S)-Tetrahydrofuran-3-carboxylic acid**, a significant chiral building block in synthetic organic chemistry and pharmaceutical development.

## Chemical Identity and Structure

**(S)-Tetrahydrofuran-3-carboxylic acid** is a chiral organic compound featuring a saturated five-membered tetrahydrofuran ring with a carboxylic acid substituent at the 3-position.<sup>[1]</sup> The "(S)" designation specifies the absolute configuration at the chiral carbon center (C3).

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	<b>(3S)-Tetrahydro-3-furancarboxylic acid</b> <a href="#">[2]</a>
Synonyms	(S)-Tetrahydro-3-furoic acid, (3S)-oxolane-3-carboxylic acid <a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	168395-26-4 <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>3</sub> <a href="#">[3]</a>
Molecular Weight	116.12 g/mol <a href="#">[3]</a>
SMILES	O1CC--INVALID-LINK--C1 <a href="#">[3]</a>
InChI	InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 <a href="#">[3]</a>

| InChIKey | BOTREHHXSQGWTR-BYPYZUCNSA-N[\[3\]](#) |

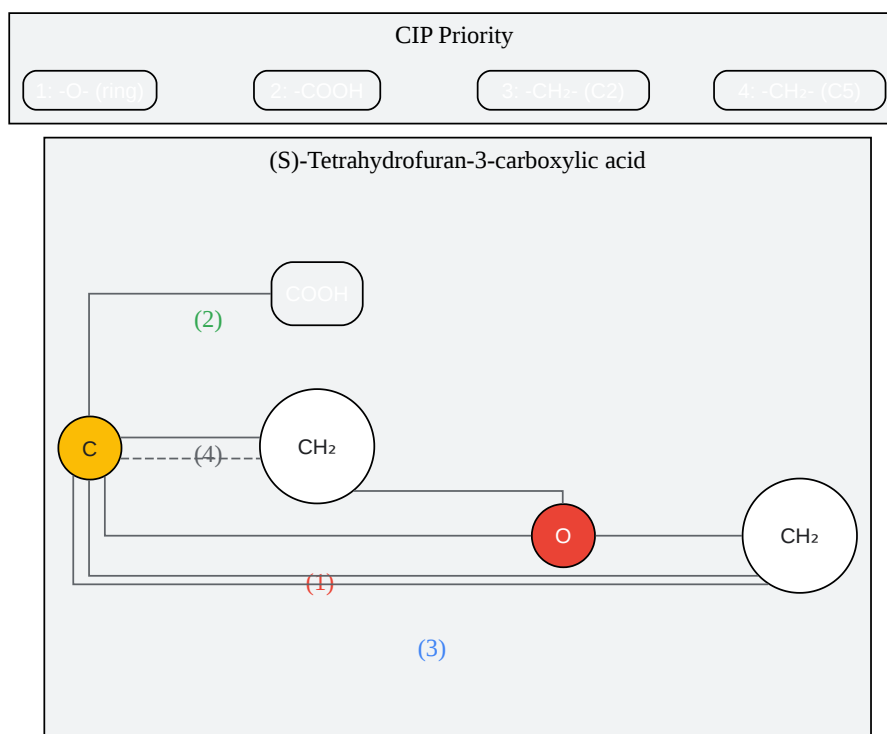
## Stereochemistry

The stereochemistry of **(S)-Tetrahydrofuran-3-carboxylic acid** is defined by the arrangement of substituents around the chiral carbon atom at the C3 position of the tetrahydrofuran ring. The assignment of the (S)-configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment at C3:

- -O- (in the ring): The oxygen atom has the highest atomic number (8) of the atoms directly attached to the chiral center, giving it the highest priority (1).
- -C(O)OH (Carboxylic acid): The carbon of the carboxylic acid is attached to two oxygen atoms (one via a double bond), giving it a higher priority than the other carbon atoms attached to the chiral center. This group receives priority (2).
- -CH<sub>2</sub>- (C2 of the ring): This methylene group is attached to the ring oxygen, giving it a higher priority than the C4 methylene group. This group receives priority (3).
- -CH<sub>2</sub>- (C4 of the ring): This methylene group receives the lowest priority (4).

When viewing the molecule with the lowest priority group (-CH<sub>2</sub>- at C4) pointing away from the observer, the sequence from the highest priority (1) to the third-highest priority (3) proceeds in a counter-clockwise direction. This counter-clockwise arrangement defines the stereocenter as (S).



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CIP priority assignment for **(S)-Tetrahydrofuran-3-carboxylic acid**.

## Physicochemical Properties

The physical and chemical properties of **(S)-Tetrahydrofuran-3-carboxylic acid** are summarized below. These properties are crucial for its application in various chemical processes and for ensuring appropriate handling and storage.

Table 2: Physicochemical Data

Property	Value
Appearance	Yellow to brown liquid[3]
Boiling Point	252.1 ± 33.0 °C (Predicted)[3]
Density	1.262 ± 0.06 g/cm <sup>3</sup> (Predicted)[3]
pKa	4.33 ± 0.20 (Predicted)[3]

| Storage Temperature | -20°C[3] |

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of **(S)-Tetrahydrofuran-3-carboxylic acid**. While a comprehensive set of spectra is not publicly available, typical chemical shifts in <sup>1</sup>H NMR are expected for the tetrahydrofuran and carboxylic acid protons. A link to an available <sup>1</sup>H NMR spectrum can be found for reference.[4]

## Experimental Protocols

The synthesis of enantiomerically pure **(S)-Tetrahydrofuran-3-carboxylic acid** often involves asymmetric synthesis or the resolution of a racemic mixture. A common synthetic route starts from L-aspartic acid.

Example Synthetic Protocol: Synthesis of (S)-3-amino tetrahydrofuran hydrochloride from L-aspartic acid

This multi-step process provides a chiral precursor that can be converted to **(S)-Tetrahydrofuran-3-carboxylic acid**. The key steps are:

- Acylation and Esterification of L-aspartic acid: The starting material, L-aspartic acid, is first protected through acylation and then esterified.[5]
- Reduction: The diester is then reduced. For instance, (S)-2-benzoyl-aspartic acid dimethyl ester is dissolved in a mixture of THF and toluene, followed by the addition of a reducing agent like sodium borohydride.[5]

- Cyclization: The resulting diol undergoes cyclization to form the tetrahydrofuran ring.[5]
- Hydrolysis and Salification: Finally, hydrolysis of the protecting groups followed by acidification yields the desired chiral amine hydrochloride, which serves as a key intermediate.[5]

This method leverages a readily available chiral starting material to produce the target molecule with high optical purity.[5]

## Applications in Research and Drug Development

**(S)-Tetrahydrofuran-3-carboxylic acid** and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals.[1][6] The defined stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient (API). Its derivatives have been used in the synthesis of compounds for various therapeutic areas. For instance, 3-amino-tetrahydrofuran-3-carboxylic acid amides have been investigated for their valuable medicinal properties.[7] The tetrahydrofuran motif is present in a number of drugs, and the ability to introduce this moiety with a specific stereochemistry is of significant interest to medicinal chemists.[8]

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